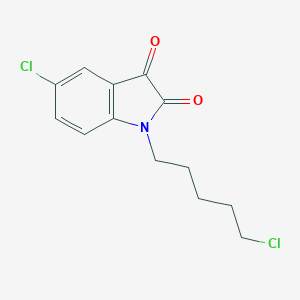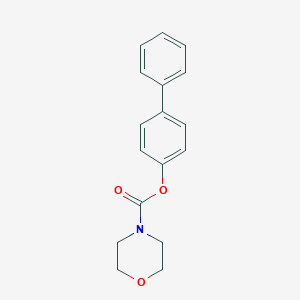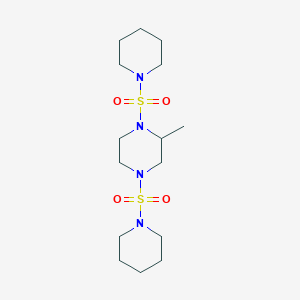![molecular formula C18H23N3O5S2 B289008 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)
4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as NSC 5114 and is a potent inhibitor of the sulfonylurea receptor (SUR) that is involved in glucose metabolism and insulin secretion.
Mecanismo De Acción
The mechanism of action of 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine involves the inhibition of the sulfonylurea receptor (SUR), which is involved in glucose metabolism and insulin secretion. This compound binds to the SUR and prevents the release of insulin from the pancreatic beta cells. It also inhibits the uptake of glucose by the cells, which leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine have been extensively studied. It has been found to decrease blood glucose levels in animal models of diabetes and obesity. It has also been found to inhibit the growth of certain cancer cells. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine in lab experiments include its potency as a SUR inhibitor and its potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments, such as its complex synthesis method and potential toxicity.
Direcciones Futuras
There are several future directions for the research on 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine. One potential direction is to study its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to study its potential applications in cancer research, particularly in the development of new cancer therapies. Additionally, further studies are required to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-naphthylsulfonyl chloride with piperazine in the presence of a base to form 4-(2-naphthylsulfonyl)-1-piperazine. The second step involves the reaction of the previous compound with morpholine in the presence of a base to form 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the sulfonylurea receptor (SUR), which is involved in glucose metabolism and insulin secretion. This compound has been used in studies related to diabetes, obesity, and other metabolic disorders. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Propiedades
Fórmula molecular |
C18H23N3O5S2 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C18H23N3O5S2/c22-27(23,18-6-5-16-3-1-2-4-17(16)15-18)19-7-9-20(10-8-19)28(24,25)21-11-13-26-14-12-21/h1-6,15H,7-14H2 |
Clave InChI |
SVPVHLRTPFJUHP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)N4CCOCC4 |
SMILES canónico |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B288925.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288927.png)
![5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288929.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![5-Amino-1-[6-(3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B288933.png)

![7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one](/img/structure/B288935.png)
![7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B288936.png)




![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)